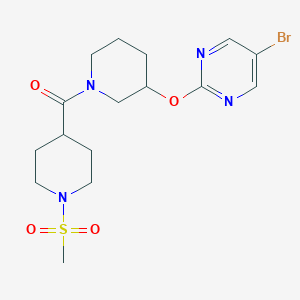

1-(1-cyclopropylethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-cyclopropylethyl)-1H-pyrazole, also known as CEPP, is an organic compound with a molecular formula of C5H8N2. It is a cyclic molecule that consists of a pyrazole ring with an ethyl group attached to the 1-position. CEPP has various applications in organic synthesis and has been studied for its potential as a therapeutic agent.

Applications De Recherche Scientifique

1-(1-cyclopropylethyl)-1H-pyrazole has been studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-cancer properties, and is being investigated for its potential to treat various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, 1-(1-cyclopropylethyl)-1H-pyrazole has been used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the pi3kγδ inhibitors

Mode of Action

It is known that similar compounds inhibit the enzymes dna gyrase and topoisomerase iv , which are required for bacterial DNA replication, transcription, repair, and recombination

Biochemical Pathways

Similar compounds have been found to affect the pi3k/akt/mtor signaling pathway , which regulates many essential functions such as cellular metabolism, growth, proliferation, and survival

Pharmacokinetics

Similar compounds have been found to exhibit stronger binding to the gaba a receptor and elicit a greater enhancement of gaba a receptor-mediated neurotransmission

Result of Action

Similar compounds have been found to mediate immunosuppression and inflammation within the tumor microenvironment

Action Environment

Similar compounds have been found to be used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers

Avantages Et Limitations Des Expériences En Laboratoire

1-(1-cyclopropylethyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, 1-(1-cyclopropylethyl)-1H-pyrazole has been shown to be non-toxic and is relatively inexpensive to purchase. However, it is important to note that 1-(1-cyclopropylethyl)-1H-pyrazole is a relatively new compound and further research is needed to fully understand its potential applications.

Orientations Futures

Given the potential of 1-(1-cyclopropylethyl)-1H-pyrazole as a therapeutic agent, there are several potential future directions for research. One potential direction is to investigate the effects of 1-(1-cyclopropylethyl)-1H-pyrazole on various other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be done to investigate the mechanism of action of 1-(1-cyclopropylethyl)-1H-pyrazole and to evaluate its potential as a drug delivery system. Finally, further research could be done to investigate the potential of 1-(1-cyclopropylethyl)-1H-pyrazole as a catalyst in organic synthesis.

Méthodes De Synthèse

1-(1-cyclopropylethyl)-1H-pyrazole can be synthesized via a two-step process. The first step involves the preparation of cyclopropyl ethyl ketone, which is done by reacting ethyl bromide with ethylmagnesium bromide in the presence of a base. The second step involves the condensation of cyclopropyl ethyl ketone with hydrazine, which yields 1-(1-cyclopropylethyl)-1H-pyrazole as the product. The overall yield of this reaction is typically around 95%.

Propriétés

IUPAC Name |

1-(1-cyclopropylethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKOSZWMDXMKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-cyclopropylethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)

![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)